molecular formula C14H8N2 B3166916 1,4-Di(pyridin-4-yl)buta-1,3-diyne CAS No. 91508-53-1

1,4-Di(pyridin-4-yl)buta-1,3-diyne

Cat. No.: B3166916
CAS No.: 91508-53-1
M. Wt: 204.23 g/mol
InChI Key: BKRBETINLDNENR-UHFFFAOYSA-N
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Description

1,4-Di(pyridin-4-yl)buta-1,3-diyne is an organic compound with the molecular formula C14H8N2. It is characterized by the presence of two pyridine rings connected by a butadiyne linker. This compound is known for its unique structural properties and has been studied for various applications in materials science and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(pyridin-4-yl)buta-1,3-diyne can be synthesized through the oxidative coupling of 4-ethynylpyridine. The reaction typically involves the use of nickel(II) chloride and copper(I) iodide as catalysts in the presence of tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) . The reaction proceeds as follows:

    Oxidative Coupling: 4-ethynylpyridine is oxidatively coupled using nickel(II) chloride and copper(I) iodide in the presence of TMEDA in anhydrous THF.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(pyridin-4-yl)buta-1,3-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1,4-Di(pyridin-4-yl)buta-1,3-diyne primarily involves its ability to coordinate with metal ions. The pyridine rings act as ligands, binding to metal centers and forming stable coordination complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or selective binding to specific molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(pyridin-4-yl)buta-1,3-diyne is unique due to its butadiyne linker, which imparts rigidity and conjugation to the molecule.

Properties

IUPAC Name

4-(4-pyridin-4-ylbuta-1,3-diynyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h5-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRBETINLDNENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C#CC#CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349064
Record name pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91508-53-1
Record name pyridine, 4,4'-(1,3-butadiyne-1,4-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4 Ethynylpyridine and 1,4-bis-4-pyridylbutadiyne were synthesized by previously reported methods. L. D. Ciana et. al., J. Heterocyclic Chem., 21:607 (1984). 1,2-bis-4,4'-dipyridylacetylene was prepared by the method outlined by Ludi et al. M. Tanner et al., Chimia, 34:23 (1980). 2-Ethynylpyridine was obtained from Farchan Laboratories. Acetonitrile (HPLC grade) was obtained from VWR Scientific and was distilled under nitrogen before use. 1-Bromododecane and ethyl iodide were obtained from Aldrich Chemical Company.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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